Methyl (2-cyanoethyl)-D-alaninate
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Overview
Description
Methyl (2-cyanoethyl)-D-alaninate is an organic compound that belongs to the class of alanine derivatives It is characterized by the presence of a cyanoethyl group attached to the alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyanoethyl)-D-alaninate typically involves the esterification of D-alanine with methyl (2-cyanoethyl) alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used acids include sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts, such as p-toluenesulfonic acid, can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-cyanoethyl)-D-alaninate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-cyanoethyl-D-alanine.
Reduction: Formation of 2-aminoethyl-D-alaninate.
Substitution: Formation of D-alanine and methanol.
Scientific Research Applications
Methyl (2-cyanoethyl)-D-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2-cyanoethyl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2-cyanoethyl)-L-alaninate: Similar structure but with the L-alanine moiety.
Ethyl (2-cyanoethyl)-D-alaninate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2-cyanoethyl)-D-serinate: Similar structure but with a serine moiety instead of alanine.
Uniqueness
Methyl (2-cyanoethyl)-D-alaninate is unique due to its specific stereochemistry (D-alanine) and the presence of the cyanoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (2R)-2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3/t6-/m1/s1 |
InChI Key |
FXYBNKHRGLRMMP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NCCC#N |
Canonical SMILES |
CC(C(=O)OC)NCCC#N |
Origin of Product |
United States |
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